molecular formula C42H26 B14214121 Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- CAS No. 825620-93-7

Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-

Katalognummer: B14214121
CAS-Nummer: 825620-93-7
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: AGNRIPFZYQUOKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- is a complex organic compound with the molecular formula C42H26 This compound is characterized by its unique structure, which includes two benzene rings connected by a pentadiynyl chain with diphenylmethylene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- typically involves the reaction of benzene derivatives with appropriate alkynes under specific conditions. One common method involves the use of copper as a catalyst in benzene, with heating for several hours . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of organic synthesis, such as the use of catalysts and controlled reaction environments, would apply to any large-scale production efforts.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids, such as boranes, which can form adducts with the compound . Other reagents may include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrocarbon derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- is unique due to its specific structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

825620-93-7

Molekularformel

C42H26

Molekulargewicht

530.7 g/mol

IUPAC-Name

1,4-bis(3-benzhydrylidenepenta-1,4-diynyl)benzene

InChI

InChI=1S/C42H26/c1-3-35(41(37-17-9-5-10-18-37)38-19-11-6-12-20-38)31-29-33-25-27-34(28-26-33)30-32-36(4-2)42(39-21-13-7-14-22-39)40-23-15-8-16-24-40/h1-2,5-28H

InChI-Schlüssel

AGNRIPFZYQUOKV-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC3=CC=C(C=C3)C#CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.